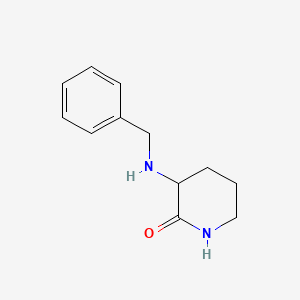

3-(Benzylamino)piperidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(benzylamino)piperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c15-12-11(7-4-8-13-12)14-9-10-5-2-1-3-6-10/h1-3,5-6,11,14H,4,7-9H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOCKNRAACONBPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)NC1)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Benzylamino Piperidin 2 One and Analogs

Strategies for Piperidin-2-one Ring Formation

The construction of the piperidin-2-one ring is a key step in the synthesis of 3-(benzylamino)piperidin-2-one and its derivatives. Various strategies have been developed to achieve this, ranging from classical cyclization reactions to modern catalytic approaches.

Cyclization Approaches to the Piperidin-2-one Core

Cyclization reactions are a fundamental approach to forming the piperidin-2-one heterocyclic system. These methods typically involve the formation of a new carbon-nitrogen or carbon-carbon bond to close the six-membered ring. mdpi.com

Intramolecular amidation is a common and effective method for the synthesis of lactams, including piperidin-2-ones. ru.nl This approach involves the cyclization of a linear precursor containing both an amine and a carboxylic acid or its derivative. For instance, the synthesis of 5-(aminomethyl)piperidin-2-one (B1337409) can be achieved through the reductive amination of 5-formylpiperidin-2-one, which itself is a cyclized structure. Another example involves the cyclization of an intermediate to form the piperidin-2-one core under acidic or basic conditions. One-pot methodologies that combine amide activation, reduction, and intramolecular nucleophilic substitution have also been developed to streamline the synthesis of piperidines from halogenated amides. nih.gov

A notable example is the synthesis of spiro[indole-3,4′-piperidin]-2-ones, where an intramolecular Buchwald-Hartwig amidation of a carboxylic amide and an aryl chloride is a key step in forming the piperidin-2-one ring. researchgate.net Similarly, the synthesis of fully substituted piperidin-2-ones can be achieved through an intramolecular Michael addition facilitated by butyllithium. ru.nl

| Precursor Type | Reaction Conditions | Product | Reference |

| Halogenated amides | One-pot: amide activation, reduction, intramolecular substitution | Piperidines/Pyrrolidines | nih.gov |

| o-Bromoanilide | Palladium-catalyzed intramolecular arylation | Spiro[indole-3,4'-piperidin]-2-one | researchgate.net |

| α-Bromo amide | Butyllithium-facilitated intramolecular Michael addition | Fully substituted piperidin-2-one | ru.nl |

| Amino-aldehydes | Cobalt(II)-catalyzed radical intramolecular cyclization | Piperidines | mdpi.com |

| δ-Leaving group functionalized aldimine | Intramolecular SN2 cyclization | Quinolizidine | rsc.org |

Desymmetrization of symmetrical precursors is a powerful strategy for the enantioselective synthesis of chiral piperidin-2-ones. nih.govmdma.ch This approach can involve the selective formation of a lactam from a meso-dicarboxylic acid derivative. For example, the desymmetrization of meso-3-substituted glutaric anhydrides with a chiral amine leads to amido acids with high diastereoselectivity, which can then be cyclized to form chiral 2-piperidones. mdma.ch Another strategy involves the Beckmann rearrangement of an oxime derived from a desymmetrized diketone to construct the piperidine (B6355638) ring. nih.gov This method has been successfully applied in the total synthesis of complex natural products like (−)-hunterine A. nih.gov

| Precursor | Key Step | Product | Reference |

| meso-3-Substituted glutaric anhydrides | Desymmetrization with chiral amine | Chiral 2-piperidones | mdma.ch |

| Symmetrical diketone | Catalytic asymmetric desymmetrization/Beckmann rearrangement | Enantioenriched piperidine | nih.gov |

| Symmetric dienes | Sulfoxide-directed desymmetrization/Friedel-Crafts reaction | (–)-γ-lycorane | mdpi.com |

Asymmetric Synthesis of Piperidin-2-ones

The development of asymmetric methods to synthesize enantiomerically pure piperidin-2-ones is of significant interest for pharmaceutical applications. wiley.com These strategies aim to control the stereochemistry at one or more chiral centers within the piperidine ring.

Diastereoselective synthesis relies on the use of chiral auxiliaries or substrates to control the stereochemical outcome of a reaction. One approach involves the diastereoselective hydroxylation of N-protected-6-substituted piperidin-2-ones. nih.gov In this method, the treatment of the lithium enolate of the piperidin-2-one with a chiral oxaziridine, such as (+)-camphorsulfonyloxaziridine, proceeds with high yield and excellent diastereoselectivity. nih.gov

A four-component diastereoselective synthesis of pyridinium (B92312) salts of piperidin-2-ones has also been reported, which proceeds via a Michael–Mannich cascade and results in the formation of a single diastereomer. researchgate.net This reaction is highly stereoselective, forming three or four stereocenters in a single step. researchgate.net

| Starting Materials | Key Reagents/Conditions | Product Features | Reference |

| N-protected-6-substituted piperidin-2-ones | Li-enolate, (+)-camphorsulfonyloxaziridine | High yield, excellent diastereoselectivity | nih.gov |

| Michael acceptors, pyridinium ylides, aromatic aldehydes, ammonium (B1175870) acetate (B1210297) | Methanol, reflux | Single diastereomer, three or four stereocenters | researchgate.net |

| Symmetric dienes | Lewis acid (EtAlCl2) | Higher diastereoselectivity in intramolecular Diels-Alder | mdpi.com |

Enantioselective catalysis offers a more atom-economical approach to chiral piperidin-2-ones by using a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. Organocatalysis has emerged as a powerful tool in this area. acs.orgresearchgate.net For example, a squaramide catalyst has been used in an aza-Michael/Michael cyclization cascade reaction to produce spiro-oxindole piperidin-2-one derivatives with excellent yields and high stereoselectivities. acs.orgresearchgate.net

Another approach involves a one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) catalyzed by a quinine-derived urea (B33335) to afford 3-aryl/alkyl piperazin-2-ones and morpholin-2-ones in high yield and enantioselectivity. acs.org Furthermore, an enantioselective intramolecular cyclization of unsaturated acetals catalyzed by a chiral phosphoric acid has been developed for the synthesis of functionalized chiral piperidines. umich.edu Biocatalytic methods, such as the use of transaminases for the highly enantioselective conversion of diketoesters to optically pure enamines or imines, which are then diastereoselectively reduced, also provide an efficient route to trisubstituted piperidines. wiley.com

| Reaction Type | Catalyst/Enzyme | Product | Key Features | Reference |

| Aza-Michael/Michael cyclization cascade | Squaramide | Spiro-oxindole piperidin-2-one | Excellent yields, high dr and ee | acs.orgresearchgate.net |

| Knoevenagel/asymmetric epoxidation/DROC | Quinine-derived urea | 3-Aryl/alkyl piperazin-2-ones | High yield and ee | acs.org |

| Intramolecular cyclization of unsaturated acetals | Chiral phosphoric acid | Functionalized chiral piperidines | High enantioselectivity | umich.edu |

| Biocatalytic transamination/diastereoselective reduction | Transaminase/Pt(0) or imine reductase | Trisubstituted piperidines | High ee and dr, one-pot process | wiley.com |

| Organocatalytic Mannich-reductive cyclization | Organocatalyst | 2,3-Substituted piperidines | High yields and enantioselectivities | rsc.org |

Multicomponent Reaction Strategies for Piperidinone Scaffolds

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecular architectures like the piperidinone ring in a single operation. acs.org These reactions are highly valued for their ability to rapidly generate structural diversity from simple starting materials. acs.org

One classic example is the Petrenko-Kritschenko piperidone synthesis, which involves the condensation of an alkyl-1,3-acetonedicarboxylate with an aldehyde (such as benzaldehyde) and an amine. wikipedia.orgwikipedia.org This reaction assembles the piperidone ring system in a convergent manner. While the original work did not elucidate the stereochemistry, modern advancements allow for greater control over the spatial arrangement of substituents. wikipedia.org

More contemporary MCRs for piperidinone synthesis include cascade reactions that can form multiple carbon-carbon and carbon-nitrogen bonds in one pot. For instance, a three- or four-component radical process has been developed that leads to highly substituted piperidinones from readily available reagents. acs.org An efficient four-component reaction involving substituted nitrostyrenes, aromatic aldehydes, ammonium acetate, and dialkyl malonates has also been reported to yield polysubstituted 2-piperidinones with high stereoselectivity. acs.org These strategies highlight the power of MCRs in creating a diverse range of piperidinone structures that can serve as precursors to 3-(benzylamino)piperidin-2-one and its analogs.

| Multicomponent Reaction | Components | Product | Key Features |

| Petrenko-Kritschenko | Alkyl-1,3-acetonedicarboxylate, Benzaldehyde, Amine | 4-Piperidone derivative | Classic method, related to Hantzsch pyridine (B92270) synthesis. wikipedia.orgwikipedia.org |

| Radical Cascade Reaction | Activated olefins, Oximes, Initiator (e.g., Et3B/O2) | Highly substituted piperidinones | Forms multiple C-C and C-N bonds in one pot. acs.org |

| Cascade Reaction | Substituted nitrostyrenes, Aromatic aldehydes, Ammonium acetate, Dialkyl malonates | Polysubstituted 2-piperidinones | High stereoselectivity, diversity-oriented synthesis. acs.org |

Introduction of the Benzylamino Moiety at the C-3 Position

Once the piperidinone ring is formed, or if a suitable precursor is available, the benzylamino group can be introduced at the C-3 position through several key methods.

Direct amination involves the formation of a carbon-nitrogen bond at the alpha position to the carbonyl group. While challenging, recent advancements have made this a more viable strategy. chemrxiv.org For lactams, this can be achieved through the reaction of an enolate with an aminating agent. A reported method for the direct alpha-amination of amides and lactams utilizes a (3+2) cycloaddition between a vinyl azide (B81097) and the lactam enolate, which rearranges to an imine that can be converted to the desired alpha-amino lactam. chemrxiv.org This approach avoids the need for pre-functionalization of the C-3 position. Another strategy involves the direct C-H amination of arenes and heteroarenes using azidium ions, which proceeds through a dearomative (3+2) cycloaddition, although its application to piperidinones is a subject for further research. chemrxiv.org

Reductive amination is a widely used and powerful two-step method for forming amines from carbonyl compounds. d-nb.info In the context of synthesizing 3-(benzylamino)piperidin-2-one, this strategy would typically involve a piperidin-2,3-dione precursor. The dione (B5365651) would first react with benzylamine (B48309) to form an intermediate enamine or iminium ion, which is then reduced in situ to the target 3-(benzylamino)piperidin-2-one. A variety of reducing agents can be employed, with sodium borohydride (B1222165) being a common choice. unimi.itucl.ac.uk This method is advantageous due to its high efficiency and the commercial availability of various aldehydes and amines. unimi.itmdpi.com

Step 1: Imine/Enamine Formation: The carbonyl group at the C-3 position of piperidin-2,3-dione reacts with benzylamine.

Step 2: Reduction: The resulting C=N double bond is reduced to a C-N single bond using a hydride source like NaBH4. unimi.it

Nucleophilic substitution is a fundamental and common method for introducing functional groups. savemyexams.com This approach requires a piperidin-2-one with a suitable leaving group, such as a halogen (e.g., bromine), at the C-3 position. Benzylamine, acting as a nucleophile, can then displace the leaving group to form the desired product. d-nb.info The reaction is typically carried out in an organic solvent, often in the presence of a base like potassium carbonate or sodium hydride to neutralize the acid formed and facilitate the reaction. The polarity of the carbon-halogen bond makes the carbon atom susceptible to nucleophilic attack. savemyexams.com This method's success is contingent on the availability of the 3-halo-piperidin-2-one precursor.

| Method | Precursor | Reagents | Key Aspects |

| Direct Amination | Piperidin-2-one | Vinyl azide, Base | Avoids pre-functionalization at C-3. chemrxiv.org |

| Reductive Amination | Piperidin-2,3-dione | Benzylamine, Reducing agent (e.g., NaBH4) | Two-step, one-pot process; high yield. d-nb.infounimi.it |

| Nucleophilic Substitution | 3-Halo-piperidin-2-one | Benzylamine, Base | Requires a leaving group at C-3. d-nb.info |

Derivatization of Pre-existing Piperidin-2-one Structures

An alternative strategy involves modifying an already-formed piperidin-2-one ring, particularly at the ring nitrogen.

The nitrogen atom of the piperidin-2-one lactam can be functionalized through N-substitution reactions. This is relevant for creating analogs of 3-(benzylamino)piperidin-2-one where the piperidine nitrogen itself bears a substituent. For instance, if starting with 3-aminopiperidin-2-one (B154931), the primary amine at C-3 could first be benzylated, followed by substitution on the ring nitrogen. Alternatively, a pre-existing N-substituted piperidin-2-one can be functionalized at the C-3 position. The synthesis of N-substituted piperidine derivatives is a common strategy to explore structure-activity relationships in medicinal chemistry. jocpr.comtjpr.orgnih.gov For example, reacting a piperidin-2-one with an alkyl halide in the presence of a base is a standard method for N-alkylation.

Stereocontrolled Modifications and Stereodivergent Synthesis

The precise control of stereochemistry is a cornerstone of modern synthetic chemistry, particularly in the construction of pharmacologically relevant scaffolds like the piperidin-2-one core. Methodologies that enable stereocontrolled modifications and stereodivergent synthesis allow for the creation of specific stereoisomers, which is crucial for studying structure-activity relationships.

Research into the stereoselective synthesis of 3-substituted and 3,4-disubstituted piperidin-2-one derivatives has demonstrated the utility of carbohydrate auxiliaries. znaturforsch.com Starting from 2-pyridone, N-galactosylation induces stereoselective desymmetrization. Subsequent reactions, such as the alkylation of amide enolates derived from N-galactosyl-5,6-dehydropiperidin-2-ones, can proceed with high diastereoselectivity to install substituents at the C3 position. znaturforsch.com The stereochemical outcome is predominantly influenced by the shielding effect of the pivaloyloxy group on the carbohydrate auxiliary, which directs the electrophilic attack to the (si)-face of the enolate. znaturforsch.com

A multicomponent approach has also been developed for the highly diastereoselective synthesis of complex piperidin-2-ones. A four-component reaction involving Michael acceptors, aromatic aldehydes, 1-(2-alkoxy-2-oxoethyl)pyridin-1-ium halogenides, and ammonium acetate yields pyridinium-substituted piperidin-2-ones with three or four stereogenic centers as single diastereomers. hse.ruosi.lvresearchgate.net This domino process, proceeding through a Michael-Mannich-cyclization cascade, avoids the need for column chromatography for purification. hse.ruresearchgate.net

Another strategy focuses on the diastereoselective addition of cuprates to (E)-α,β-unsaturated esters derived from amino acids, which serves as a key step in synthesizing 4-substituted-3-aminopiperidin-2-ones. figshare.comresearchgate.net This method, followed by a racemization-free reductive amination, provides a practical route to these lactam-bridged dipeptide structures. figshare.com Furthermore, stereocontrolled access to orthogonally protected anti,anti-4-aminopiperidine-3,5-diols has been achieved through the chemoselective reduction of enantiopure β-lactam cyanohydrins. nih.govacs.org One pathway involves the reduction of the cyano group with sodium borohydride/nickel(II) chloride and subsequent intramolecular rearrangement to form protected anti,anti-4-amino-3,5-dihydroxypiperidin-2-ones, which are then reduced to the final piperidine diols. nih.govacs.org

These methodologies highlight the diverse and sophisticated strategies employed to control the three-dimensional architecture of piperidinone-based molecules, providing access to a wide array of stereochemically defined analogs for further investigation.

Table 1: Examples of Stereoselective Syntheses of Piperidin-2-one Analogs

| Starting Material | Reagents/Method | Product Type | Key Feature | Reference |

| N-Galactosyl-5,6-dehydropiperidin-2-one | LiHMDS, Alkyl Halide | 3-Alkyl-piperidin-2-one | High diastereoselectivity via chiral auxiliary control. | znaturforsch.com |

| Dicyano-substituted olefins, Aldehydes, Pyridinium halogenides, NH4OAc | Four-component reaction | Pyridinium-substituted piperidin-2-ones | Forms a single diastereomer with three stereogenic centers. | hse.ruosi.lv |

| (E)-α,β-unsaturated ester | Cuprate (B13416276) addition, Reductive amination | 4-Substituted-3-aminopiperidin-2-one | Diastereoselective cuprate addition is a key step. | figshare.comresearchgate.net |

| β-Lactam cyanohydrin hybrids | NaBH4/NiCl2, Intramolecular rearrangement | Protected anti,anti-4-amino-3,5-dihydroxypiperidin-2-one | Chemoselective reduction leads to stereocontrolled piperidinone formation. | nih.govacs.org |

Spirocyclic Annulation onto Piperidinone Systems

Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures that can effectively probe biological space. Annulating a spirocyclic system onto a piperidinone core generates novel molecular architectures with potential applications in drug discovery. whiterose.ac.uknih.gov Various synthetic strategies have been developed for the construction of spiropiperidinone derivatives. whiterose.ac.uk

One prominent method is the N-heterocyclic carbene (NHC)-catalyzed asymmetric [3+3] spiroannulation. This reaction, involving β-ketothioamides and 2-bromoenals, yields highly functionalized spiro-piperidinone derivatives containing two adjacent stereocenters with high stereoselectivity. acs.org Another powerful technique involves a three-component 1,3-dipolar cycloaddition reaction. Azomethine ylides, generated in situ from isatin (B1672199) and an amino acid (like sarcosine (B1681465) or L-proline), react with a dipolarophile such as ethyl 3,5-bis(arylmethylidene)-N-carboxyl-4-piperidinone to construct complex spiro[oxindole-piperidinone-pyrrolidine/pyrrolizine] systems. mdpi.com

Radical-mediated pathways also provide access to spiropiperidines. An organic photoredox-catalyzed approach enables the cyclization of linear aryl halide precursors onto a cyclic olefin tether. nih.gov This method operates under mild conditions and avoids toxic reagents, proceeding via an aryl radical cyclization and subsequent hydrogen-atom transfer to furnish the spirocyclic piperidine scaffold. nih.gov

The synthesis of spiro[1H-pyrido[2,3-d] Current time information in Bangalore, IN.rsc.orgoxazine-4,4′-piperidine]-2-one, a key building block for biologically active compounds, has been achieved on a kilogram scale. acs.org This robust process utilizes alternative starting materials and conditions compared to lower-yielding literature methods, demonstrating the scalability of spiro-piperidinone synthesis. acs.org Further diversification of spiro-piperidinone structures has been achieved through domino reactions. For instance, the reaction of 1-acylcyclopropanecarboxamides with electron-deficient alkenes can lead to fused spiro piperidone-cyclopropane derivatives via a [4+2] annulation/intermolecular electrophilic addition/intramolecular cyclization cascade. rsc.org Additionally, the reaction of piperidone with diols or mercaptoethanol can yield novel heterocyclic dioxaaza or oxathia spiro derivatives. tandfonline.com

Palladium-catalyzed multicomponent reactions offer an efficient route as well. A chemo- and regioselective Pd(0)-catalyzed three-component spiroannulation using 1,2-dihaloarenes, alkynes, and 2-naphthols has been developed for the rapid assembly of spirocarbocyclic molecules, showcasing a cascade of oxidative addition, migratory insertion, and dearomatizing spiroannulation. rsc.org

Table 2: Selected Methodologies for Spirocyclic Annulation on Piperidinone Systems

| Reaction Type | Key Reagents | Spirocyclic System Formed | Key Features | Reference |

| Asymmetric [3+3] Spiroannulation | β-Ketothioamides, 2-Bromoenals, NHC catalyst | Spiro-piperidinone | High stereoselectivity for two vicinal stereocenters. | acs.org |

| 1,3-Dipolar Cycloaddition | Isatin, Sarcosine, Substituted Piperidinone | Spiro[oxindole-piperidinone-pyrrolidine] | Three-component reaction generating complex scaffolds. | mdpi.com |

| Radical Hydroarylation | Aryl halide precursor, Organic photoredox catalyst | Spiro-fused heterocycles | Mild, metal-free conditions for regioselective cyclization. | nih.gov |

| Domino Reaction | 1-Acylcyclopropanecarboxamides, Electron-deficient alkene | Fused spiro piperidone-cyclopropane | One-pot reaction with good diastereoselectivity. | rsc.org |

| Pd(0)-Catalyzed Spiroannulation | 1,2-Dihaloarenes, Alkynes, 2-Naphthols | Spirocarbocycles | Three-component domino reaction with high chemo- and regioselectivity. | rsc.org |

| Hetero-Diels-Alder | 3,5-Diarylidene-1-methyl-piperidin-4-one, 2,3-dehydrofuran, Ionic Liquid | Furopyranopyridine | Inverse electron demand reaction with high atom economy. | researchgate.net |

Reactivity and Chemical Transformations of 3 Benzylamino Piperidin 2 One

Reactions Involving the Piperidin-2-one Lactam Ring

The piperidin-2-one ring, a δ-lactam, is a six-membered cyclic amide that possesses distinct reactivity. The primary sites for reaction on this ring are the amide carbonyl carbon and the amide nitrogen.

Reduction of the Lactam Carbonyl: The amide functionality can be completely reduced to the corresponding amine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. The reduction of the lactam in 3-(benzylamino)piperidin-2-one would yield 3-(benzylamino)piperidine. This reaction converts the lactam into a cyclic diamine derivative. General literature on piperidinones supports that reduction of the lactam group can lead to the corresponding piperidines mdpi.com.

Ring-Opening Reactions: The lactam ring can be opened through hydrolysis under acidic or basic conditions, a reaction discussed in more detail in section 3.4. Additionally, strong acids can mediate the ring-opening of α-aryl lactams, which can lead to various rearranged products depending on the reaction conditions rsc.org. While 3-(benzylamino)piperidin-2-one is not an α-aryl lactam in the typical sense, the principle of acid-catalyzed activation of the carbonyl for nucleophilic attack is relevant.

Reactions at the Lactam Nitrogen: The nitrogen atom of the lactam can undergo reactions such as N-alkylation or N-acylation, provided the nitrogen is deprotonated first with a suitable base. For instance, N-arylation of lactams can be achieved using arylboronic acids with a copper catalyst organic-chemistry.org.

A summary of potential reactions at the lactam ring is presented below.

| Reaction Type | Reagent(s) | Product Type | Reference |

| Lactam Reduction | Lithium aluminum hydride (LiAlH₄) | Substituted piperidine (B6355638) | |

| Acid-Catalyzed Ring Opening | Strong acids (e.g., TfOH) | Amino acid derivatives | rsc.org |

| N-Arylation | Arylboronic acid, Cu catalyst | N-Aryl lactam | organic-chemistry.org |

Transformations at the Benzylamino Group

The secondary benzylamino group at the 3-position is a key site for functionalization, allowing for modifications such as acylation, alkylation, and debenzylation.

N-Acylation: The secondary amine can be readily acylated to form the corresponding amide. This is a standard transformation often carried out using acyl chlorides or anhydrides in the presence of a base. For example, the acylation of related aminopiperidines is a common step in the synthesis of more complex molecules thieme-connect.de.

N-Alkylation: Further alkylation of the secondary amine can lead to a tertiary amine. For instance, reaction with an alkyl halide would introduce a new substituent on the nitrogen atom.

Oxidative and Catalytic Debenzylation: The benzyl (B1604629) group is a common protecting group for amines because it can be removed under various conditions. Catalytic transfer hydrogenolysis is a mild and effective method for N-debenzylation. This can be achieved using reagents like ammonium (B1175870) formate (B1220265) with a palladium on carbon (Pd/C) catalyst thieme-connect.com. Other methods include hydrogenation with Pd/C in the presence of co-catalysts like niobic acid-on-carbon or additives such as 1,1,2-trichloroethane, which can improve efficiency and yield the amine hydrochloride salt directly acs.orgacs.orgsci-hub.seorganic-chemistry.org. Oxidative methods for debenzylation are also known, though they can be harsher researchgate.net.

A table summarizing transformations at the benzylamino group is provided below.

| Transformation | Reagent(s) / Conditions | Product Type | Reference |

| N-Acylation | Acyl chloride, base | N-Acyl-N-benzylamino derivative | thieme-connect.de |

| Catalytic Debenzylation | H₂, Pd/C | 3-Aminopiperidin-2-one (B154931) | google.com |

| Transfer Hydrogenolysis | Ammonium formate, Pd/C | 3-Aminopiperidin-2-one | thieme-connect.com |

| Efficient Debenzylation | Pd/C, 1,1,2-trichloroethane, H₂ | 3-Aminopiperidin-2-one hydrochloride | sci-hub.se |

| Mixed Catalyst Debenzylation | Pd/C, Niobic acid-on-carbon, H₂ | 3-Aminopiperidin-2-one | acs.org |

Hydrolytic Stability and Related Reactions

The stability of the lactam ring towards hydrolysis is a critical aspect of the chemistry of 3-(benzylamino)piperidin-2-one, particularly in aqueous environments. Lactam hydrolysis is subject to catalysis by both acids and bases cdnsciencepub.com.

Mechanism of Hydrolysis: Under acidic or basic conditions, the amide bond of the lactam can be cleaved. This reaction involves the nucleophilic attack of water or a hydroxide (B78521) ion on the carbonyl carbon of the lactam. The hydrolysis of the β-lactam ring, for example, is known to release a proton, causing a decrease in the local pH appstate.edu. The hydrolysis of the δ-lactam ring in 3-(benzylamino)piperidin-2-one would result in the formation of the corresponding δ-amino acid, 4-amino-5-(benzylamino)pentanoic acid. The rate of this hydrolysis is highly dependent on pH.

pH-Dependence: Studies on the hydrolysis of lactams show complex pH-rate profiles. For instance, the hydrolysis of isatin (B1672199), a γ-lactam, exhibits regions of first-order dependence on hydroxide ion concentration, pH-independence, and second-order dependence on hydroxide ion concentration rsc.org. The rate of hydrolysis for lactams is influenced by ring size, with δ-lactams (6-membered rings) showing specific kinetic and basicity properties cdnsciencepub.com. The presence of the amino substituent at the 3-position can also influence the rate of hydrolysis through electronic effects or by acting as an internal catalytic group. The hydrolysis of 3-aminopiperidine-2-one has been noted as a degradation pathway for more complex molecules, indicating the susceptibility of this ring system to cleavage ingentaconnect.com.

The general conditions for lactam hydrolysis are summarized in the table below.

| Reaction | Conditions | Product | Reference |

| Acid-Catalyzed Hydrolysis | Aqueous acid (e.g., H₂SO₄) | δ-Amino acid derivative | cdnsciencepub.com |

| Base-Catalyzed Hydrolysis | Aqueous base (e.g., NaOH) | δ-Amino acid salt | rsc.orgingentaconnect.com |

Pharmacological and Biological Activities of 3 Benzylamino Piperidin 2 One Derivatives

Antineoplastic and Antiproliferative Potentials

Derivatives of 3-(benzylamino)piperidin-2-one have emerged as a significant class of compounds with promising antineoplastic and antiproliferative properties. Research has demonstrated their efficacy against various cancer cell lines through multiple mechanisms of action.

In vitro studies have shown that the parent compound, 3-(benzylamino)piperidin-2-one, can significantly reduce the viability of human breast cancer cell lines, including MDA-MB-231 and MCF-7, with IC50 values reported to be between 19.9 and 75.3 µM. Preliminary investigations also suggest that these derivatives can inhibit the proliferation of ovarian cancer cells, potentially by inducing apoptosis. Further studies on other piperidone compounds have revealed cytotoxicity against a broad panel of cancer cells, such as pancreatic, leukemia, lymphoma, and colon cancer cell lines, with activity observed in the low micromolar to nanomolar concentration range. nih.gov The mechanism often involves the induction of apoptosis, confirmed by the activation of caspase-3/7, a key hallmark of this cell death pathway. nih.gov

A prominent mechanism of action for some piperidinone derivatives is the inhibition of the MDM2-p53 protein-protein interaction. google.comacs.org The MDM2 protein is a negative regulator of the p53 tumor suppressor, a critical protein for controlling cell cycle arrest and apoptosis. google.com By inhibiting MDM2, these compounds can reactivate p53 in tumor cells, leading to a reduction in tumor growth. google.comacs.org Structure-based design has led to the development of potent piperidin-2-one based MDM2 inhibitors, with one derivative showing an IC50 value of 34 nM. nih.gov These inhibitors function by positioning hydrophobic moieties into pockets on the MDM2 surface typically occupied by key p53 residues. acs.org

The versatility of the benzylamino piperidine (B6355638) scaffold is further highlighted in hybrid molecules. For instance, quinazoline (B50416) derivatives incorporating a 3-benzylamino linker have demonstrated significant antiproliferative activity against human liver (HepG2), stomach (MGC-803), and lung (A549) cancer cell lines. aurak.ac.ae Similarly, s-triazine derivatives featuring both piperidino and benzylamino substituents exhibit potent activity against breast (MCF-7) and colon (HCT-116) cancer cells. mdpi.comresearchgate.net One such compound, bearing a para-chloro substituent on the benzylidene ring, was particularly effective, with IC50 values of 3.29 µM and 3.64 µM in MCF-7 and HCT-116 cells, respectively. mdpi.comresearchgate.net

Table 1: Antiproliferative Activity of Selected 3-(Benzylamino)piperidin-2-one Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Derivative Example | Cancer Cell Line(s) | Reported Activity (IC50) | Mechanism of Action | Reference(s) |

|---|---|---|---|---|---|

| Piperidin-2-one | 3-(Benzylamino)piperidin-2-one | MDA-MB-231, MCF-7 (Breast) | 19.9 - 75.3 µM | Reduction of cell viability | |

| Piperidin-2-one | MDM2 Inhibitor (11(48)) | p53 wild-type | 34 nM | MDM2-p53 Inhibition | nih.gov |

| s-Triazine | Compound 4b (piperidino/benzylamino) | MCF-7 (Breast), HCT-116 (Colon) | 3.29 µM, 3.64 µM | Growth Inhibition | mdpi.comresearchgate.net |

| Glutarimide | 2-Benzyl-2-azaspiro[5.11]heptadecane-1,3,7-trione | HeLa, K562, MDA-MB-453 | 9 - 27 µM | Cytotoxicity | tandfonline.com |

| Quinazoline | Derivative with 3-benzylamino linker | HepG2 (Liver), MGC-803 (Stomach), A549 (Lung) | Significant Activity | Antiproliferative | aurak.ac.ae |

Antimicrobial Efficacy

The 3-(benzylamino)piperidin-2-one core structure has been explored for its potential in developing new antimicrobial agents to combat the challenge of drug-resistant pathogens. biomedpharmajournal.org These derivatives have shown a spectrum of activity against bacteria, fungi, and mycobacteria.

Studies indicate that derivatives of 3-(benzylamino)piperidin-2-one possess notable antibacterial properties, particularly against Gram-positive bacteria. The parent compound itself has been reported to exhibit moderate to high activity against this class of bacteria. Synthetic N-benzyl piperidin-4-one derivatives have also demonstrated potent activity against the Gram-negative bacterium Escherichia coli. researchgate.net

Further research into related structures has provided additional evidence of their antibacterial potential. Glutarimide derivatives, such as ethyl 4-(1-benzyl-2,6-dioxopiperidin-3-yl)butanoate, have shown greater susceptibility against Gram-positive bacteria, with the most significant activity observed against Bacillus cereus (MIC 0.625 mg/mL). tandfonline.com Similarly, certain 3-methoxybenzamide (B147233) derivatives, which are structurally related, are active against Staphylococcus aureus. nih.gov

The antifungal potential of this class of compounds has also been established. The core compound, 3-(benzylamino)piperidin-2-one, has been credited with significant antifungal activity. Investigations into various N-benzyl piperidin-4-one derivatives revealed very potent action against the fungus Aspergillus niger. researchgate.net Other studies have shown that piperidine derivatives can inhibit a range of fungi, including Aspergillus flavus, Saccharomyces cerevisiae, and the opportunistic pathogen Candida albicans. academicjournals.org The development of thiosemicarbazone derivatives of piperidin-4-ones has been shown to significantly enhance antifungal activity when compared to the parent piperidone structures. biomedpharmajournal.org

The emergence of multidrug-resistant tuberculosis has spurred the search for novel therapeutic agents. Derivatives of the 3-(benzylamino)piperidin-2-one scaffold have shown promise in this area. Specifically, derivatives of 3-methoxybenzamide have been synthesized and evaluated for their activity against Mycobacterium smegmatis, a non-pathogenic model for Mycobacterium tuberculosis. nih.gov A compound featuring a fluorine substitution on the phenyl ring demonstrated the best activity within its series. nih.gov Furthermore, related heterocyclic systems like 1,3-thiazines have been identified as potential lead compounds in the development of new antitubercular agents, suggesting a possible avenue for the modification of the piperidone core. researchgate.net

Table 2: Antimicrobial Spectrum of 3-(Benzylamino)piperidin-2-one and Related Derivatives This table is interactive. You can sort and filter the data.

| Activity | Derivative Class | Specific Compound/Derivative | Target Organism(s) | Key Finding | Reference(s) |

|---|---|---|---|---|---|

| Antibacterial | Piperidin-2-one | 3-(Benzylamino)piperidin-2-one | Gram-positive bacteria | Moderate to high activity | |

| N-Benzyl Piperidin-4-one | Synthetic derivatives | Escherichia coli | Potent activity | researchgate.net | |

| Glutarimide | Ethyl 4-(1-benzyl-2,6-dioxopiperidin-3-yl)butanoate | Bacillus cereus | MIC of 0.625 mg/mL | tandfonline.com | |

| Antifungal | Piperidin-2-one | 3-(Benzylamino)piperidin-2-one | General fungi | Significant activity | |

| N-Benzyl Piperidin-4-one | Synthetic derivatives | Aspergillus niger | Potent activity | researchgate.net | |

| Piperidine Derivative | General derivatives | Candida albicans, Aspergillus spp. | Varying degrees of inhibition | academicjournals.org | |

| Antimycobacterial | 3-Methoxybenzamide | Fluoro-substituted derivative | Mycobacterium smegmatis | Best activity in series | nih.gov |

Antiviral Activities

The chemical diversity of 3-(benzylamino)piperidin-2-one derivatives has led to their investigation as potential antiviral agents. These compounds have shown activity against a range of viruses, including influenza and coronaviruses, by targeting various viral and host proteins.

N-benzyl-4,4-disubstituted piperidines have been identified as a class of influenza A virus fusion inhibitors that are specifically active against the H1N1 subtype. csic.es Mechanistic studies indicate that these compounds inhibit the low pH-induced membrane fusion process mediated by the viral hemagglutinin (HA) protein. csic.es The N-benzylpiperidine moiety is crucial for this activity. csic.es

In the context of coronaviruses, piperidine derivatives have been developed as inhibitors of viral replication. Piperidine carboxamide derivatives have been reported as potent inhibitors of SARS-CoV replication, with one inhibitor achieving an EC50 value of 9.1 μM. nih.gov More recently, inhibitors of the host protein p97, which incorporate a piperidine ring, have demonstrated antiviral activity against SARS-CoV-2. mdpi.com A specific derivative, 1-(4-(Benzylamino)-6-(piperidin-1-yl)pyrimidin-2-yl)-2-methyl-1H-indol-4-amine, was synthesized and evaluated in this context. mdpi.com Additionally, 5-benzylamino-substituted pyrimido[4,5-c]quinoline (B14755456) derivatives have been explored as inhibitors of the host kinase CSNK2A, which is implicated in viral replication, thereby exhibiting antiviral effects. nih.gov The utility of MDM2 inhibitors, a class that includes piperidinone derivatives, has also been suggested for the treatment of viral infections. google.com

Modulation of Central Nervous System Targets

Derivatives based on the 3-aminopiperidine scaffold are of significant interest for their ability to modulate targets within the central nervous system (CNS), offering potential treatments for a range of neurological and psychiatric disorders. google.com

A key area of research has been the development of neurokinin (NK) receptor antagonists. researchgate.netresearchgate.net Specifically, 3-phenyl-4-benzylaminopiperidine derivatives have been identified as potent antagonists of the neurokinin-1 (NK-1) receptor, also known as the tachykinin NK(1) receptor. vulcanchem.comresearchgate.net These antagonists are being investigated for applications in pain management and other neurological disorders. vulcanchem.com Antagonists of the neurokinin-3 (NK3) receptor are also being explored for treating CNS-mediated conditions such as menopausal hot flushes. imsociety.orgmdpi.com

The piperidine scaffold is also present in compounds designed to treat neurodegenerative diseases like Alzheimer's. google.comgoogle.com Multi-target-directed ligands based on heterocyclic structures, including piperidine, have been designed to inhibit enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B), which are all relevant to the pathology of Alzheimer's disease. nih.govnih.gov

Furthermore, 2-(3-aminopiperidine)-benzimidazole derivatives have been developed as selective H1-antihistamines that can penetrate the CNS, showing potential for use as sedative-hypnotics for insomnia. nih.gov The broad applicability of this structural class underscores its importance as a privileged scaffold for the discovery of new CNS-active agents. vulcanchem.com

Table 3: Activity of Derivatives on Central Nervous System Targets This table is interactive. You can sort and filter the data.

| Derivative Class | Specific Example/Type | Target(s) | Potential Application | Reference(s) |

|---|---|---|---|---|

| Phenyl-benzylaminopiperidine | 3-Phenyl-4-benzylaminopiperidine derivatives | Neurokinin-1 (NK-1) Receptor | Pain management, Neurological disorders | vulcanchem.comresearchgate.netresearchgate.net |

| Piperidine Derivative | Neurokinin-3 (NK3) Receptor Antagonists | Neurokinin-3 (NK3) Receptor | Menopausal hot flushes | imsociety.orgmdpi.com |

| Benzimidazole | 2-(3-Aminopiperidine)-benzimidazoles | Histamine (B1213489) H1 Receptor | Insomnia (Sedative-hypnotic) | nih.gov |

| Heterocyclic Derivatives | Multi-target ligands with piperidine scaffold | AChE, BuChE, MAO-B | Alzheimer's Disease | nih.govnih.gov |

| Piperazine (B1678402)/Piperidine | 1,4-bis(3-aminoalkyl)piperazine derivatives | Not specified | Neurodegenerative diseases | google.comgoogle.com |

Anti-inflammatory and Immunomodulatory Effects

Derivatives based on the piperidone scaffold have demonstrated notable anti-inflammatory and immunomodulatory activities in various studies. These compounds influence key signaling pathways and mediators involved in the inflammatory response.

A series of N-substituted 3,5-bis(2-(trifluoromethyl)benzylidene)piperidin-4-one derivatives have been synthesized and evaluated for their anti-inflammatory potential. encyclopedia.pubnih.gov Certain compounds from this series, such as c6 (N-(3-methylbenzoyl)-3,5-bis-(2-(trifluoromethyl)benzylidene)piperidin-4-one) and c10 (N-(2-chlorobenzoyl)-3,5-bis-(2-(trifluoromethyl)benzylidene)piperidin-4-one) , showed potent activity by inhibiting the production of several key pro-inflammatory molecules in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. encyclopedia.pubnih.gov The inhibited mediators include tumor necrosis factor (TNF)-α, interleukin-6 (IL-6), IL-1β, prostaglandin (B15479496) E2 (PGE2), and nitric oxide (NO). encyclopedia.pubnih.gov The anti-inflammatory effects of these specific derivatives were found to be more potent than the reference drugs celecoxib (B62257) and indomethacin (B1671933) in a carrageenan-induced rat paw edema model. encyclopedia.pubnih.gov

The immunomodulatory properties of thalidomide (B1683933), which contains a piperidine-2,6-dione ring, have inspired the development of new analogs. While not direct derivatives of 3-(benzylamino)piperidin-2-one, these related structures highlight the immunomodulatory potential of the piperidine core. For instance, certain quinazolinone-based thalidomide analogs have been shown to significantly reduce TNF-α and NF-κB p65 levels.

The mechanism for some piperidone derivatives involves the inhibition of the NF-κB signaling pathway, a critical regulator of inflammatory responses. tandfonline.comnih.gov By suppressing NF-κB activation, these compounds can effectively downregulate the expression of numerous inflammatory genes. tandfonline.com

| Compound | Target/Assay | Effect | Reference |

|---|---|---|---|

| c6 (N-(3-methylbenzoyl)-3,5-bis-(2-(trifluoromethyl)benzylidene)piperidin-4-one) | LPS-stimulated RAW 264.7 cells | Inhibition of TNF-α, IL-6, IL-1β, PGE2, and NO production | encyclopedia.pubnih.gov |

| c10 (N-(2-chlorobenzoyl)-3,5-bis-(2-(trifluoromethyl)benzylidene)piperidin-4-one) | LPS-stimulated RAW 264.7 cells | Inhibition of TNF-α, IL-6, IL-1β, PGE2, and NO production | encyclopedia.pubnih.gov |

| EF24 (3,5-bis(2-flurobenzylidene)piperidin-4-one) | NF-κB Nuclear Translocation | Blocks nuclear translocation of NF-κB (IC50 = 1.3 µM) | nih.gov |

Enzyme Inhibition Profiles

The structural scaffold of 3-(benzylamino)piperidin-2-one is a key feature in derivatives that have been investigated for their ability to inhibit various enzymes implicated in disease.

Derivatives containing the 3-aminopiperidin-2-one (B154931) core structure are significant in the development of inhibitors for Dipeptidyl Peptidase-IV (DPP-IV), a key target in the management of type 2 diabetes. researchgate.net The amino group on the piperidine ring is a crucial feature for interaction with the active site of the enzyme. oatext.com Research has shown that compounds based on the 3-aminopiperidin-2-one scaffold can act as competitive inhibitors of DPP-IV. For example, a xanthine (B1682287) derivative, 1-[(4-methyl-quinazolin-2-yl)methyl]-3-methyl-7-(2-butyn-1-yl)-8-(3-(R)-amino-piperidin-1-yl)-xanthine , is a known potent DPP-IV inhibitor. google.com Further studies on aminopiperidine-dioxopyrimidine derivatives have also been reported, highlighting the versatility of the aminopiperidine moiety in designing DPP-IV inhibitors. nih.gov

| Compound Structure | Reported Activity | IC50 | Reference |

|---|---|---|---|

| 3-aminopiperidin-2-one derivatives | DPP-IV Inhibition | 25 µM for a specific derivative (Compound 9i) | |

| 4-amino-1-benzylpiperidine derivative | DPP-IV Inhibition | 4 ± 0.08 µM | oatext.com |

| 1-[(4-methyl-quinazolin-2-yl)methyl]-3-methyl-7-(2-butyn-1-yl)-8-(3-(R)-amino-piperidin-1-yl)-xanthine | DPP-IV Inhibition | Not specified | google.com |

The piperidin-4-one core is central to a class of compounds that inhibit IκB Kinase (IKKb), a key enzyme in the NF-κB signaling pathway which is linked to inflammation and cancer. encyclopedia.pubnih.gov The synthetic curcumin (B1669340) analog, EF24 (3,5-bis(2-flurobenzylidene)piperidin-4-one) , potently suppresses the NF-κB pathway through direct action on IKK. nih.govnih.gov Studies have demonstrated that EF24 directly inhibits the catalytic activity of IKK in vitro. nih.gov This inhibition prevents the phosphorylation and subsequent degradation of IκB, which in turn blocks the nuclear translocation and activity of NF-κB. nih.govnih.gov Analogs of EF24 have also been developed, showing that the piperidinone moiety can form a stable hydrophobic interaction with the catalytic pocket of IKKb. encyclopedia.pubnih.gov

| Compound | Target | Effect | Reference |

|---|---|---|---|

| EF24 (3,5-bis(2-flurobenzylidene)piperidin-4-one) | IKK Complex | Directly inhibits catalytic activity | nih.govnih.gov |

| EF24 Analog | IKKb | Improved IKKb inhibitory properties over reference drug | encyclopedia.pub |

| 6-Aryl-7-alkoxyisoquinoline derivatives (containing piperidine) | IKK-β | Potent inhibition (pIC50 values reported) | acs.org |

Derivatives incorporating a piperidine ring have been identified as inhibitors of Casein Kinase 2 Alpha (CSNK2A), a serine/threonine kinase involved in various cellular processes and a target in oncology and virology. nih.govbiorxiv.org A series of 5-benzylamino-substituted pyrimido[4,5-c]quinoline derivatives were synthesized with the goal of improving CSNK2A inhibition. nih.govbiorxiv.org In one study, constraining an N-methyl substituent within a piperidine ring in a 1,2,3,4-tetrahydroisoquinoline analog resulted in a significant loss of activity, demonstrating the structural sensitivity of the interaction. nih.govbiorxiv.org However, another study on pyrazolo[1,5-a]pyrimidine (B1248293) derivatives showed that analogs containing a piperidine ring could be highly metabolized, affecting their utility. acs.org Strategic fluorination of a lead compound led to (S)-N-(5-((3-cyano-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidin-5-yl)amino)-4-fluoro-2-(3-(methylamino)piperidin-1-yl)phenyl)propionamide (compound 2) , which was found to be a potent and exquisitely selective inhibitor of CSNK2A1 and CSNK2A2. nih.gov

| Compound Series/Name | Core Structure | Observed Activity | Reference |

|---|---|---|---|

| SGC-CK2-2 Analog (4ai) | Pyrimido[4,5-c]quinoline with 1,2,3,4-tetrahydroisoquinoline | Much less active than parent compound (IC50 > 10 µM) | nih.govbiorxiv.org |

| Compound 2 | Pyrazolo[1,5-a]pyrimidine with fluorinated phenyl and methylamino-piperidine | Highly potent and selective CSNK2A1/2 inhibitor | nih.gov |

| Pyrazolo[1,5-a] nih.govacs.orgnih.govtriazine derivatives | Pyrazolo[1,5-a] nih.govacs.orgnih.govtriazine with methyl piperidine | Potent inhibitors with Ki <1 nM | researchgate.net |

Piperidine-based compounds have been extensively explored as inhibitors of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in tissue remodeling and diseases like osteoarthritis and cancer. acs.orgnih.govmdpi.comresearchgate.net Specifically, α-piperidine-β-sulfone hydroxamate and the superior α-piperidine-α-sulfone hydroxamate derivatives have been developed as potent inhibitors of MMP-2, MMP-9, and MMP-13, while showing selectivity against MMP-1. acs.orgnih.gov Another series of N-substituted 4-benzenesulfonylpiperidine-4-carboxylic acid hydroxyamide derivatives were also synthesized to create potent and selective oral MMP inhibitors. nih.gov Furthermore, QSAR studies on piperidine sulphonamide aryl hydroxamic acid analogs have been conducted to optimize their MMP inhibitory activity. jetir.org More recently, N-1-hydroxypiperidine-2,6-dione derivatives have been identified as promising MMP-12 inhibitors, with one sulfide (B99878) derivative showing nanomolar affinity for MMP-12 and high selectivity over other MMPs. unipi.it

| Compound Series | Core Structure | Target MMPs | Reported Activity | Reference |

|---|---|---|---|---|

| α-Piperidine-α-sulfone hydroxamates | Piperidine sulfone hydroxamic acid | MMP-2, MMP-9, MMP-13 | Potent inhibition, sparing MMP-1 | acs.orgnih.gov |

| N-substituted 4-benzenesulfonylpiperidine-4-carboxylic acid hydroxyamides | Piperidine-4-carboxylic acid hydroxyamide | MMPs | Potent and selective oral inhibitors | nih.gov |

| N-1-hydroxypiperidine-2,6-dione derivatives | N-1-hydroxypiperidine-2,6-dione | MMP-12 | IC50 = 33 nM (for sulfide 4a), selective over MMP-2 & -9 | unipi.it |

Receptor Antagonism and Agonism

Derivatives featuring the piperidine scaffold are prominent in the development of receptor antagonists for various therapeutic targets.

The 3-aminopiperidin-2-one structure has served as a foundation for inventing novel antagonists of the calcitonin gene-related peptide (CGRP) receptor, a target for migraine treatment. nih.gov Structural modifications of this scaffold led to the discovery of potent and orally bioavailable CGRP receptor antagonists. nih.gov

Furthermore, piperidine derivatives have been investigated as antagonists for several central nervous system receptors. Compounds based on a 3-benzylamino-2-phenyl-piperidine structure have been explored as potential neurokinin (NK) receptor antagonists. vulcanchem.com Specifically, certain piperidine derivatives have been identified as high-potential NK-3 receptor antagonists. wipo.int Other research has focused on NMDA receptor antagonists, where new carboxylic acid amide derivatives containing a piperidine moiety were found to be highly effective and selective antagonists, particularly for the NR2B subtype. google.com

In other areas, piperidine derivatives have been developed as orexin (B13118510) receptor antagonists. wipo.int There is also significant research into dual-acting ligands; for example, piperidine derivatives have been characterized as high-affinity antagonists for both the histamine H3 receptor (H3R) and the sigma-1 receptor (σ1R), suggesting potential applications in pain therapy. acs.orgnih.gov The piperidine moiety was identified as a critical structural element for this dual activity. nih.gov

| Compound Series/Core Structure | Receptor Target | Potential Application | Reference |

|---|---|---|---|

| 3-Aminopiperidin-2-one derivatives | CGRP Receptor | Migraine | nih.gov |

| Piperidine derivatives | NK-3 Receptor | Depression, psychosis, anxiety | wipo.int |

| Carboxylic acid amide piperidine derivatives | NMDA Receptor (NR2B subtype) | Neurological disorders | google.com |

| Piperidine derivatives | Histamine H3 / Sigma-1 Receptors | Pain (Antinociceptive) | acs.orgnih.gov |

| Imidazo[1,2-a]pyridin-2-ylmethyl substituted piperidine | Orexin Receptor | Not specified | wipo.int |

Neurokinin-1 (NK-1) Receptor Modulation

Derivatives of 3-(benzylamino)piperidin-2-one have been investigated as antagonists for the neurokinin-1 (NK-1) receptor. vulcanchem.com The NK-1 receptor, part of the tachykinin receptor family, binds the neuropeptide Substance P and is implicated in pain, inflammation, and emesis. wikipedia.orggoogle.com

Research has led to the development of potent and selective non-peptide NK-1 receptor antagonists based on the piperidine scaffold. wikipedia.orgresearchgate.net For instance, the modification of 3-phenyl-4-benzylaminopiperidine derivatives has yielded highly potent NK-1 receptor antagonists. researchgate.net One such derivative, N-{2-[(3R,4S)-4-({2-Methoxy-5-[5-(trifluoromethyl)-1H-tetrazol-1-yl]benzyl}amino)-3-phenyl-1-piperidinyl]-2-oxoethyl}acetamide, demonstrated significant potency and metabolic stability. researchgate.net

The stereochemistry at the C-2 and C-3 positions of the piperidine ring is crucial for NK-1 receptor antagonist activity. wikipedia.org Structure-activity relationship (SAR) studies have shown that the dihedral angle between these substituents significantly influences the compound's affinity for the receptor. wikipedia.org Furthermore, the basic nitrogen in the piperidine ring is thought to interact with the NK-1 receptor through an ion pair site. wikipedia.org

Dual NK-1 receptor antagonists and serotonin (B10506) reuptake transporter (SERT) inhibitors have also been developed from piperidine derivatives, suggesting potential applications in treating depression. drugbank.com

| Compound Name | Structure | Key Features | Reference |

| N-{2-[(3R,4S)-4-({2-Methoxy-5-[5-(trifluoromethyl)-1H-tetrazol-1-yl]benzyl}amino)-3-phenyl-1-piperidinyl]-2-oxoethyl}acetamide | Potent tachykinin NK(1) receptor antagonist with high metabolic stability. | researchgate.net | |

| GR205171 | Orally active non-peptide neurokinin-1 receptor antagonist. | researchgate.net | |

| ZD6021 | Dual NK(1)/NK(2) antagonist. | nih.gov |

Nociceptin (B549756) Opioid Peptide (NOP) Receptor Activity

The Nociceptin Opioid Peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor, and its endogenous ligand nociceptin are involved in various central nervous system pathways, including pain, reward, and feeding. nih.gov Both agonists and antagonists of the NOP receptor have therapeutic potential. nih.gov

A series of N-(4-piperidinyl)-2-indolinones has been identified as a novel structural class of NOP receptor ligands. acs.org Interestingly, modifications to the piperidine N-substituents in this series have yielded both potent agonists and antagonists. nih.govacs.org The lipophilic substituent on the basic nitrogen atom, a common feature in NOP ligands, plays a significant role in determining the agonist or antagonist profile of the compound. nih.gov

High-throughput screening and medicinal chemistry efforts have led to the discovery of several classes of non-peptide NOP receptor ligands, including piperidines, spiropiperidines, and quinazolines, which exhibit enhanced metabolic stability. mdpi.com For instance, spiro[piperidine-4,2′(1′H)-quinazolin]-4′(3′H)-ones and related structures have been synthesized and evaluated as NOP receptor ligands, with some showing partial agonist activity and others acting as pure antagonists. jst.go.jp

| Compound Class | Activity Profile | Structural Insights | Reference |

| N-(4-piperidinyl)-2-indolinones | Agonists and Antagonists | Modifications of the piperidine N-substituent determine activity. | nih.govacs.org |

| Spiro[piperidine-4,2′(1′H)-quinazolin]-4′(3′H)-ones | Partial Agonists and Pure Antagonists | Spirocyclic structure contributes to NOP receptor interaction. | jst.go.jp |

| 3-phenoxypropyl piperidine benzimidazol-2-one (B1210169) analogues | Agonists | Novel class of NOP receptor agonists. | researchgate.net |

Toll-like Receptor (TLR) 7 and 8 Modulation

Toll-like receptors (TLRs) are key components of the innate immune system. nih.gov TLR7 and TLR8 recognize single-stranded viral RNA and play a crucial role in antiviral immune responses, making them attractive targets for the development of vaccine adjuvants. nih.govacs.org Activation of TLR7 primarily induces the production of interferon-alpha (IFNα), while TLR8 activation leads to the release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNFα). acs.orgnih.gov

Derivatives of 8-oxoadenine with a 4-piperidinylalkyl moiety at the 9-position have been synthesized and shown to modulate TLR7 and TLR8 activity. acs.org The length of the alkyl linker between the oxoadenine and the piperidine ring can influence the potency and selectivity for TLR7 versus TLR8. acs.org For example, combining a butyl linker with a piperidine ring resulted in potent inducers of both IFNα and TNFα. acs.org

The substitution on the piperidine ring itself can also affect the cytokine induction profile. acs.org For instance, a longer hydroxyhexyl group on the piperidine led to a more potent IFNα inducer with lower TNFα induction. acs.org

| General Structure | Key Structural Feature | Impact on Activity | Reference |

| 8-oxoadenines with 4-piperidinylalkyl at N9 | Alkyl linker length | Modulates TLR7/8 selectivity and potency. | acs.org |

| 8-oxoadenines with substituted piperidine | Substitution on piperidine ring | Affects cytokine induction profile (IFNα vs. TNFα). | acs.org |

Muscarinic Acetylcholine (B1216132) Receptor (M3R) Ligand Interactions

The M3 muscarinic acetylcholine receptor (M3R) is a G protein-coupled receptor involved in various physiological processes, including smooth muscle contraction and glandular secretion. nih.gov It is also implicated in the proliferation and metastasis of certain cancer cells. mdpi.com

3-(Benzylamino)piperidin-2-one has been identified as a ligand for the M3 muscarinic receptor. idrblab.netzhanggroup.orgidrblab.net Studies have shown that the M3R can modulate the activity of other receptors, such as odorant receptors, by inhibiting the recruitment of β-arrestin-2. nih.gov Antagonists of the M3R have been shown to attenuate odor-induced responses in olfactory sensory neurons. nih.gov

The development of compounds with dual activity, such as β2 adrenergic receptor agonism and muscarinic receptor antagonism, which may include piperidine moieties, is being explored for the treatment of pulmonary disorders like asthma and chronic obstructive pulmonary disease. google.com

Neuroprotective Mechanisms and Ion Channel Modulation

Derivatives of piperidine have shown promise as neuroprotective agents for conditions such as stroke and neurodegenerative diseases. google.comthieme-connect.com The underlying mechanisms of neural damage in both acute and chronic neurological disorders often share common pathways, making neuroprotective compounds potentially applicable to a range of conditions. google.com

A series of cinnamamide-piperidine and piperazine derivatives were synthesized and evaluated for their neuroprotective effects. thieme-connect.com One compound, in particular, exhibited potent neuroprotective activity in an in vitro model of glutamate-induced neurotoxicity and showed moderate activity in in vivo models of hypoxia and middle cerebral artery occlusion. thieme-connect.com Similarly, hybrids of indanone/benzofuranone and piperidine have been designed, with some demonstrating significant neuroprotective effects in models of oxygen-glucose deprivation/reperfusion injury. nih.gov

The modulation of ion channels is a key mechanism through which many neuroprotective compounds exert their effects. ijbs.comfrontiersin.org Voltage-gated potassium channels (Kv channels), for example, play a crucial role in regulating neuronal excitability. nih.govmdpi.com Flavonoids, a class of natural compounds, have been shown to modulate various Kv channels, including Kv1.3, Kv2.1, and Kv4.3, which can impact T-cell activation, neuronal repolarization, and insulin (B600854) secretion. mdpi.com The modulation of these channels presents a therapeutic target for a variety of diseases. mdpi.com

| Compound Class | Proposed Mechanism/Target | In Vitro/In Vivo Activity | Reference |

| Cinnamamide-piperidine derivatives | Neuroprotection | Potent activity in glutamate-induced neurotoxicity and moderate in vivo efficacy in stroke models. | thieme-connect.com |

| Indanone/benzofuranone-piperidine hybrids | Neuroprotection | Superior neuroprotective effects in oxygen-glucose deprivation/reperfusion models. | nih.gov |

| Piperidine urea (B33335) derivatives | Neuroprotection | Potent activity against L-glutamic acid–induced injury in SH-SY5Y cells. | thieme-connect.com |

Other Investigated Biological Activities

The versatile scaffold of 3-(benzylamino)piperidin-2-one and its derivatives has led to the investigation of a broad range of other biological activities. vulcanchem.com

Anticancer Activity: Piperidine derivatives have been explored for their potential in oncology. In vitro studies have shown that 3-(benzylamino)piperidin-2-one can reduce the viability of human breast cancer cell lines. Thieno[2,3-d]pyrimidin-4(3H)-one derivatives, including a 2-(benzylamino) substituted compound, have demonstrated cytotoxic activity against a panel of cancer cell lines, with particular sensitivity noted in melanoma cells. mdpi.com Additionally, some thiazolidin-4-one derivatives incorporating a piperidine moiety have shown potent cytotoxic activity against various cancer cell lines and inhibitory activity against cyclin-dependent kinase 2 (CDK2). nih.gov

Antimicrobial Activity: The potential of 3-(benzylamino)piperidin-2-one as an antimicrobial agent has been evaluated. Studies have indicated moderate to high activity against Gram-positive bacteria. Furthermore, N-linked aminopiperidine-based compounds have been developed as inhibitors of mycobacterial DNA gyrase B, showing activity against both drug-sensitive and extensively drug-resistant strains of Mycobacterium tuberculosis. nih.gov

Enzyme Inhibition: Beyond the previously mentioned targets, piperidine derivatives have been investigated as inhibitors of other enzymes. uzh.ch For example, some derivatives have been designed as inhibitors of the m6A-RNA writer enzyme METTL3, which is a target in certain cancers. uzh.ch The chirality of the piperidine ring was found to be crucial for binding affinity in these inhibitors. uzh.ch

Structure Activity Relationship Sar Studies of 3 Benzylamino Piperidin 2 One Analogs

Impact of Substituents on Biological Potency and Selectivity

Systematic modifications of the 3-(benzylamino)piperidin-2-one scaffold have demonstrated that the nature and position of substituents significantly affect biological activity.

Substituents on the Benzyl (B1604629) Ring: The introduction of various substituents on the benzyl ring can modulate the electronic and steric properties of the molecule, thereby influencing its binding affinity to biological targets. For instance, in a series of 1,3,5-triazine (B166579) Schiff base derivatives incorporating a benzylamino moiety, the presence of electron-withdrawing groups like chloro and bromo on the benzylidene ring resulted in enhanced anti-cancer activities against MCF-7 and HCT-116 cell lines. mdpi.com The chloro-substituted derivative, in particular, showed the most potent activity. mdpi.com This suggests that electronegative atoms can increase the compound's efficacy. mdpi.com

Substituents on the Piperidine (B6355638) Ring: Modifications to the piperidine ring are also crucial. In studies on 4-aminopiperidines as antifungal agents, the nature of the substituent on the piperidine nitrogen was found to be a key determinant of activity. nih.gov Both benzyl and phenylethyl substituents at this position led to high antifungal activity when combined with long-chain N-alkyl groups at the 4-amino position. nih.gov Specifically, an N-dodecyl residue at the 4-amino group conferred outstanding antifungal activity. nih.gov This highlights the importance of lipophilicity and the specific arrangement of substituents on the piperidine core for biological function.

A summary of the impact of these substitutions is presented in the table below.

| Scaffold | Substitution | Observation | Biological Target/Activity |

| 1,3,5-Triazine Schiff Base | Chloro and bromo on benzylidene ring | Increased anti-proliferative activity | MCF-7 and HCT-116 cancer cells |

| 4-Aminopiperidine | Benzyl or phenylethyl on piperidine nitrogen | High antifungal activity | Yarrowia lipolytica, Aspergillus spp., Candida spp. |

| 4-Aminopiperidine | N-dodecyl at 4-amino position | Outstanding antifungal activity | Yarrowia lipolytica, Aspergillus spp., Candida spp. |

Stereochemical Influence on Pharmacological Efficacy and Isoform Selectivity

Stereochemistry plays a pivotal role in the pharmacological profile of piperidine derivatives, influencing their efficacy and selectivity for specific biological targets. The three-dimensional arrangement of atoms can dictate how a molecule interacts with the chiral environment of a receptor or enzyme active site.

For many chiral drugs, one enantiomer exhibits greater activity or a better safety profile than the other. ijpsjournal.com In the context of piperidine-containing compounds, stereochemistry is a critical factor for optimizing potency and reducing toxicity. researchgate.net For example, in a series of 3-phenyl-4-benzylaminopiperidine derivatives developed as neurokinin-1 (NK1) receptor antagonists, the specific stereoisomer (+)-39 was identified as one of the most potent antagonists with high metabolic stability. researchgate.net This underscores the importance of controlling stereochemistry to achieve the desired pharmacological effect.

Similarly, studies on piperidin-4-one derivatives have shown that their stereochemical configuration has a significant effect on their antibacterial, antifungal, and anthelmintic activities. nih.gov The synthesis of specific stereoisomers, such as (2S,3R,4S,6R)-3-methyl-4-alkyl-2,6-diarylpiperidin-4-ol, allowed for the evaluation of how stereochemistry impacts biological action. nih.gov The N-benzyl piperidine (N-BP) motif is often used by medicinal chemists to fine-tune efficacy and physicochemical properties, in part by optimizing stereochemical aspects of potency. researchgate.net

Conformational Analysis and Bioactive Conformations

The biological activity of flexible molecules like 3-(benzylamino)piperidin-2-one is dependent on their ability to adopt a specific three-dimensional shape, or bioactive conformation, that is complementary to the binding site of a biological target. Conformational analysis is therefore essential for understanding SAR.

The piperidine ring typically adopts a chair conformation. asianpubs.orgnottingham.ac.uk However, the presence and nature of substituents can influence this conformation. For instance, in a study of 3-alkyl-2,6-diarylpiperidin-4-one semicarbazones, it was found that while most of the synthesized compounds existed in a chair conformation, a bulky substituent at the 3-position could force the ring into a boat conformation. asianpubs.org

Computational modeling and techniques like NMR spectroscopy are used to determine the preferred conformations of piperidine derivatives. asianpubs.org In the case of (3S,4S)-4-(benzylamino)piperidin-3-ol, computational models suggest that the (3S,4S) configuration optimizes the spatial alignment of the molecule with hydrophobic pockets in protein targets. vulcanchem.com This specific conformation is crucial for its interaction with biological targets like neurotransmitter transporters. vulcanchem.com

Privileged Structure Analysis within Piperidinone Scaffolds

The piperidinone scaffold is considered a "privileged structure" in medicinal chemistry. A privileged structure is a molecular framework that is capable of providing ligands for diverse biological targets through modifications of its substituents. nih.gov These scaffolds often possess favorable drug-like properties. unife.it

The piperidine ring is a common feature in over twenty classes of pharmaceuticals and numerous natural alkaloids, highlighting its importance in drug discovery. mdpi.com The 2-piperidinone (or δ-valerolactam) substructure is a key component of many biologically active compounds. unife.it The versatility of the piperidinone core allows for the introduction of various functional groups at different positions, enabling the exploration of a vast chemical space to identify potent and selective modulators of biological function. The development of synthetic methodologies to create diverse libraries based on piperidinone and related scaffolds, such as spirolactams, is an active area of research aimed at discovering novel bioactive molecules. nih.gov

Structural Determinants for Target Binding and Mechanism of Action

The specific structural features of 3-(benzylamino)piperidin-2-one and its analogs are key to their binding to biological targets and their mechanism of action. The piperidin-2-one ring serves as a core pharmacophore, while the benzylamino group can participate in various binding interactions. vulcanchem.com

Key Interactions:

Hydrogen Bonding: The amino and carbonyl groups of the piperidinone ring can act as hydrogen bond donors and acceptors, respectively, forming crucial interactions with target proteins. ucl.ac.uk

π-π Stacking and Hydrophobic Interactions: The benzyl group provides a large aromatic surface that can engage in π-π stacking and hydrophobic interactions with aromatic residues in the binding pocket of a target protein. vulcanchem.comunife.it For example, in docking studies with monoamine transporters, the benzylamino group of (3S,4S)-4-(benzylamino)piperidin-3-ol was predicted to form π-π interactions with aromatic residues in the dopamine (B1211576) transporter's binding pocket. vulcanchem.com

Cation-π Interactions: The nitrogen atom in the piperidine ring can be protonated at physiological pH, allowing for cation-π interactions with aromatic residues of the target protein. This is a recognized interaction for the N-benzyl piperidine motif. researchgate.net

The combination of these interactions contributes to the binding affinity and selectivity of these compounds for their respective targets. For instance, in the case of certain enzyme inhibitors, the piperidine ring can mimic the transition state of the enzymatic reaction, leading to potent inhibition. nih.gov

Computational Chemistry and Molecular Modeling of 3 Benzylamino Piperidin 2 One

In Silico Prediction of Biological Activity Spectra

In the early stages of drug discovery, predicting the biological activity spectrum of a compound can save significant time and resources. nih.gov Tools like PASS (Prediction of Activity Spectra for Substances) are employed for this purpose, analyzing the structure-activity relationships of a vast database of known compounds to forecast the likely biological effects of a new molecule. clinmedkaz.orgclinmedkaz.orgbmc-rm.org For piperidine (B6355638) derivatives, PASS has been used to predict a wide range of activities, including effects on the central nervous system, and potential as anticancer, antiarrhythmic, and antimicrobial agents. clinmedkaz.orgclinmedkaz.org

Based on the structural features of 3-(Benzylamino)piperidin-2-one, which includes a piperidin-2-one ring and a benzylamino group, a PASS analysis would likely predict a spectrum of activities. The piperidine moiety is a common feature in many neuroactive compounds, suggesting potential interactions with targets in the central nervous system. The benzyl (B1604629) group could contribute to interactions with hydrophobic pockets in various enzymes and receptors.

Table 1: Illustrative Predicted Biological Activity Spectra for 3-(Benzylamino)piperidin-2-one using PASS

| Predicted Activity | Probability to be Active (Pa) | Probability to be Inactive (Pi) |

| Neuroprotective | > 0.7 | < 0.1 |

| Kinase Inhibitor | > 0.6 | < 0.2 |

| Anticonvulsant | > 0.5 | < 0.3 |

| Monoamine Oxidase B Inhibitor | > 0.5 | < 0.2 |

| Anxiolytic | > 0.4 | < 0.3 |

Note: This table is a hypothetical representation of potential PASS predictions for 3-(Benzylamino)piperidin-2-one based on the activities of structurally related piperidine compounds. Actual results would require a formal PASS analysis.

Molecular Docking and Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.govatlantis-press.com This method is crucial for understanding the binding mode and affinity of a compound, thereby providing insights into its potential mechanism of action. walisongo.ac.id

Identification of Binding Sites

For 3-(Benzylamino)piperidin-2-one, the identification of potential binding sites would begin with selecting protein targets based on the predicted biological activities or by screening against a panel of common drug targets. Given the prevalence of the piperidine scaffold in compounds targeting G-protein coupled receptors (GPCRs) and enzymes like kinases, these would be logical starting points. nih.gov Docking simulations would then be performed to place the ligand into various pockets on the protein surface, with the most energetically favorable poses suggesting the most likely binding sites. mdpi.com The structural components of 3-(Benzylamino)piperidin-2-one, namely the piperidin-2-one ring and the benzylamino group, are significant for its interaction with biological targets. The lactam structure of the piperidin-2-one ring is a key pharmacophore in many biologically active compounds.

Analysis of Key Intermolecular Interactions

Once a binding pose is identified, the specific intermolecular interactions between 3-(Benzylamino)piperidin-2-one and the protein's active site can be analyzed. These interactions are critical for the stability of the ligand-protein complex. nih.gov Key interactions for a molecule like this would likely include:

Hydrogen Bonding: The secondary amine and the carbonyl group of the piperidin-2-one ring are potential hydrogen bond donors and acceptors, respectively. These could form crucial interactions with polar residues in the binding pocket.

Hydrophobic Interactions: The benzyl group provides a significant hydrophobic moiety that can engage in van der Waals and π-stacking interactions with nonpolar and aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

Electrostatic Interactions: The nitrogen atom in the piperidine ring can be protonated at physiological pH, allowing for potential electrostatic interactions with negatively charged residues like aspartate or glutamate.

Table 2: Potential Intermolecular Interactions of 3-(Benzylamino)piperidin-2-one in a Hypothetical Kinase Binding Site

| Interaction Type | Ligand Moiety | Potential Interacting Residue |

| Hydrogen Bond (Donor) | Amino group (N-H) | Aspartate, Glutamate |

| Hydrogen Bond (Acceptor) | Carbonyl group (C=O) | Serine, Threonine, Lysine |

| Hydrophobic (π-π stacking) | Benzyl ring | Phenylalanine, Tyrosine |

| Hydrophobic (van der Waals) | Piperidine ring, Benzyl ring | Leucine, Valine, Isoleucine |

| Electrostatic (Salt Bridge) | Protonated Piperidine Nitrogen | Aspartate, Glutamate |

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. nih.govmdpi.comnih.govmdpi.com MD simulations are used to assess the conformational stability of the ligand within the binding site and to analyze the dynamics of the intermolecular interactions. researchgate.net

For 3-(Benzylamino)piperidin-2-one, an MD simulation would involve placing the docked complex in a simulated physiological environment (water, ions) and calculating the atomic motions over a period of nanoseconds. nih.gov Analysis of the simulation trajectory would reveal:

Conformational Stability: Whether the ligand remains stably bound in its initial docked pose or undergoes significant conformational changes.

Interaction Stability: The persistence of key hydrogen bonds and hydrophobic interactions over time.

Protein Flexibility: How the binding of the ligand affects the flexibility and conformational dynamics of the protein, particularly in regions like binding site loops.

Quantitative Structure-Activity Relationship (QSAR) and CoMFA Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are used to correlate the chemical structure of a series of compounds with their biological activity. nih.govmdpi.com These models can then be used to predict the activity of new, unsynthesized analogs. nih.gov For piperidine derivatives, QSAR studies have been successfully applied to understand the structural requirements for various biological activities. nih.gov

A 3D-QSAR method like Comparative Molecular Field Analysis (CoMFA) goes a step further by considering the three-dimensional properties of the molecules. nih.govnih.govresearchgate.net CoMFA models are built by aligning a series of active compounds and calculating their steric and electrostatic fields. These fields are then correlated with the biological activity to generate contour maps that indicate regions where modifications to the structure would likely increase or decrease activity. nih.gov